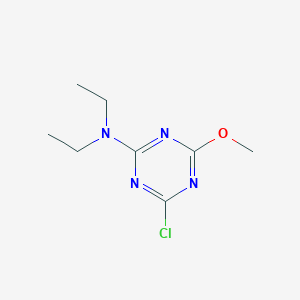
4-Chloro-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine is an organic compound belonging to the class of 1,3,5-triazines. This compound is characterized by its triazine ring substituted with a chloro group at position 4, diethylamino groups at positions 2 and 6, and a methoxy group at position 6. It is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with cyanuric chloride.
Second Step: The intermediate product is then reacted with diethylamine under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Reactor Design: Use of continuous flow reactors to maintain consistent reaction conditions.
Temperature Control: Precise temperature regulation to avoid side reactions.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines and alkoxides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.
Oxidation Products: Oxidation can lead to the formation of triazine N-oxides.
Scientific Research Applications
4-Chloro-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine: A metabolite used in herbicidal formulations.
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: An intermediate in the synthesis of sulfonylurea herbicides.
Uniqueness
4-Chloro-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
1722-21-0 |
|---|---|
Molecular Formula |
C8H13ClN4O |
Molecular Weight |
216.67 g/mol |
IUPAC Name |
4-chloro-N,N-diethyl-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H13ClN4O/c1-4-13(5-2)7-10-6(9)11-8(12-7)14-3/h4-5H2,1-3H3 |
InChI Key |
QRSBWGJPWPKDAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


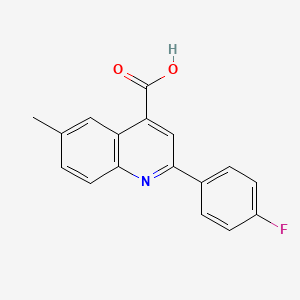
![N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122946.png)

![2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid](/img/structure/B12122970.png)
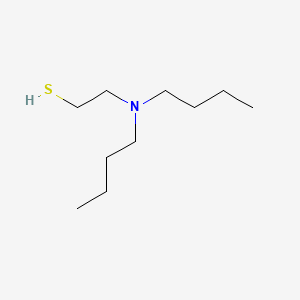
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12122981.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12122988.png)
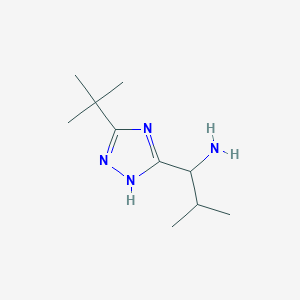
![N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B12122997.png)
![N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12123005.png)
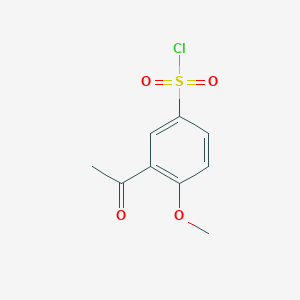
![N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123007.png)
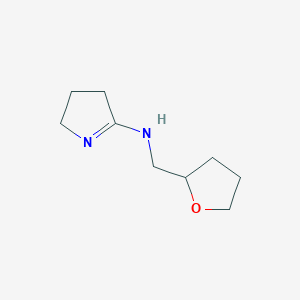
![5,6-dimethyl-1-[(6-methylnaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B12123021.png)
